
(11S)-11-Hydroxydodec-3-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11S)-11-Hydroxydodec-3-ynoic acid: is an organic compound characterized by the presence of a hydroxyl group at the 11th carbon and a triple bond between the 3rd and 4th carbons in a 12-carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (11S)-11-Hydroxydodec-3-ynoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Triple Bond Formation: The triple bond between the 3rd and 4th carbons is introduced using standard alkyne formation techniques, such as the Sonogashira coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: (11S)-11-Hydroxydodec-3-ynoic acid can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in various saturated or unsaturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 11-ketododec-3-ynoic acid or dodec-3-ynoic acid.
Reduction: Formation of 11-hydroxydodec-3-ene or 11-hydroxydodecane.
Substitution: Formation of 11-halododec-3-ynoic acid or 11-aminododec-3-ynoic acid.
科学的研究の応用
Chemistry:
Catalysis: (11S)-11-Hydroxydodec-3-ynoic acid can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it valuable in biochemical studies and drug development.
Medicine:
Pharmaceuticals: Due to its unique structure, this compound can be a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry:
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced strength or flexibility.
作用機序
The mechanism by which (11S)-11-Hydroxydodec-3-ynoic acid exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The presence of the hydroxyl group and the triple bond allows for specific interactions with proteins and other biomolecules, influencing various biochemical pathways.
類似化合物との比較
(11R)-11-Hydroxydodec-3-ynoic acid: The enantiomer of (11S)-11-Hydroxydodec-3-ynoic acid, differing only in the spatial arrangement of the hydroxyl group.
Dodec-3-ynoic acid: Lacks the hydroxyl group at the 11th carbon.
11-Hydroxydodec-2-ynoic acid: The triple bond is located between the 2nd and 3rd carbons instead of the 3rd and 4th.
Uniqueness: this compound is unique due to its specific stereochemistry and the position of the hydroxyl group and triple bond. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
87583-41-3 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
(11S)-11-hydroxydodec-3-ynoic acid |
InChI |
InChI=1S/C12H20O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-5,7,9-10H2,1H3,(H,14,15)/t11-/m0/s1 |
InChIキー |
AUEMENJQQZVRNP-NSHDSACASA-N |
異性体SMILES |
C[C@@H](CCCCCCC#CCC(=O)O)O |
正規SMILES |
CC(CCCCCCC#CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


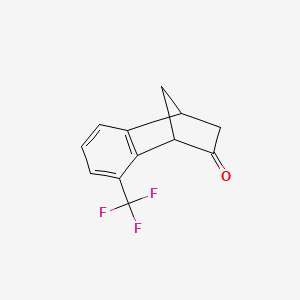
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
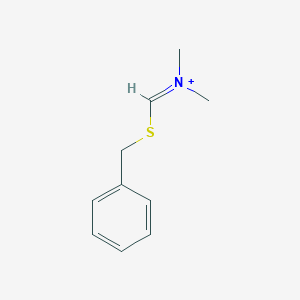


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
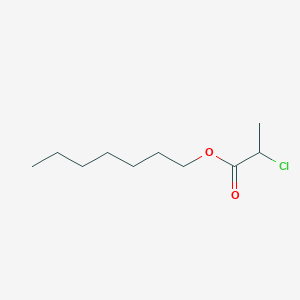

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

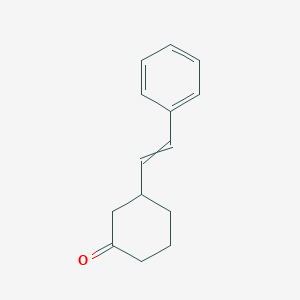
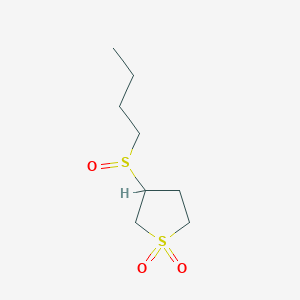
methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
